2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
Description
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole is a bicyclic heterocyclic compound featuring a fused pyrrolo-thiazole scaffold. Its structure includes a partially saturated pyrrole ring (5,6-dihydro-4H-pyrrolo) fused with a thiazole ring. This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-4-8-5-2-7-3-6(5)9-4/h7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNDJDKFUJDVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570311 | |
| Record name | 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773031-79-1 | |
| Record name | 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Hydrazinocarbothioamides
The initial key step involves the condensation of appropriate diketone or dione precursors with thiosemicarbazide to form hydrazinocarbothioamides. This reaction is typically carried out under reflux in alcoholic solvents with acid catalysis to promote high conversion rates.
-
- Solvent: Methanol with catalytic HCl or acetic acid.
- Temperature: Reflux (~65-80 °C).
- Reaction Time: Approximately 1 hour.
-
$$
\text{Pyrrole-dione} + \text{Thiosemicarbazide} \xrightarrow[\text{MeOH, HCl}]{\text{reflux}} \text{Hydrazinocarbothioamide}
$$
This step proceeds with high conversion (>90%) without the need for isolation of intermediate products, facilitating a streamlined synthesis.
Cyclization with Dimethyl Acetylenedicarboxylate (DMAD)
The hydrazinocarbothioamide intermediates are then reacted with DMAD in a mixed solvent system (methanol/acetic acid, 4:1 v/v) under reflux conditions. This promotes cyclization and formation of the thiazole ring fused to the pyrrole nucleus.
-
- Solvent: Methanol/acetic acid (4:1 v/v).
- Temperature: Reflux.
- Reaction Time: 30–60 minutes.
-
$$
\text{Hydrazinocarbothioamide} + \text{DMAD} \xrightarrow[\text{MeOH/AcOH}]{\text{reflux}} \text{2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole derivative}
$$
This step yields the target compound in high yields (67–88%) with the possibility of geometric isomers due to C=N and exocyclic C=C double bonds in the thiazole ring.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrrole-dione + Thiosemicarbazide | MeOH/HCl, reflux, 1 h | Hydrazinocarbothioamide (intermediate) | >90% (conversion) |
| 2 | Hydrazinocarbothioamide + DMAD | MeOH/AcOH (4:1), reflux, 30–60 min | This compound derivatives | 67–88% |
Research Findings from Recent Studies
Recent research has focused on the synthesis of related hybrid derivatives combining the this compound core with other pharmacophores for enhanced biological activity, particularly anticoagulant effects targeting blood coagulation factors Xa and XIa. These studies confirm the robustness of the above synthetic route and its adaptability to produce diverse derivatives with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Pharmaceutical Development
Potential Drug Candidate
The compound has been explored for its potential as a drug candidate, particularly in the treatment of neurological disorders. Its unique structural properties may allow it to interact effectively with biological targets involved in these conditions. Studies indicate that derivatives of this compound exhibit notable neuroprotective effects and may reduce neuroinflammation, making them promising candidates for treating diseases like Alzheimer's and Parkinson's .
Antimicrobial Properties
Recent evaluations have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate that it can inhibit growth at low concentrations, suggesting its potential for antibiotic development .
Biochemical Research
Enzyme Activity Studies
This compound serves as a valuable tool in studying enzyme activities and cellular processes. It aids researchers in understanding complex biochemical pathways, which is essential for advancing knowledge in molecular biology and biochemistry .
Oxidative Stress Mitigation
The antioxidant properties of this compound have been evaluated through various assays. Results indicate significant scavenging activity against free radicals, suggesting its potential role in developing therapeutic agents aimed at combating oxidative stress-related diseases.
Material Science
Polymer Development
In material science, this compound is investigated for its properties in developing new materials. It is particularly useful in the creation of polymers with enhanced stability and performance characteristics. The compound's unique structure allows for modifications that can lead to materials with specific electronic or optical properties .
Agricultural Chemistry
Eco-Friendly Agrochemicals
The compound is being evaluated for its potential use in agrochemicals. Research indicates that it may offer new avenues for pest control solutions that are more environmentally friendly compared to traditional pesticides. This application aligns with the increasing demand for sustainable agricultural practices .
Analytical Chemistry
Standardization in Analytical Methods
In analytical chemistry, this compound is used as a standard in various analytical methods. It assists in the calibration of instruments and ensures accurate measurements in research labs, thereby enhancing the reliability of experimental results .
Data Table: Summary of Applications
| Field | Application Description |
|---|---|
| Pharmaceuticals | Drug candidate for neurological disorders; antimicrobial agents |
| Biochemistry | Tool for studying enzyme activities; antioxidant properties |
| Material Science | Development of polymers with enhanced stability |
| Agricultural Chemistry | Potential use in eco-friendly pest control solutions |
| Analytical Chemistry | Standardization and calibration in analytical methods |
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of thiazole derivatives including this compound against various pathogens using agar diffusion tests. The results showed significant inhibition zones, confirming its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Neuroprotective Mechanisms
In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in reduced neuronal death and improved behavioral outcomes. Mechanistic studies linked these effects to modulation of inflammatory pathways and enhancement of antioxidant defenses within neuronal cells.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Parent Compound: 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole
- Structure : Lacks the methyl group at position 2.
- Properties : Lower molecular weight (C₅H₆N₂S) compared to methyl-substituted derivatives.
- Salts : Hydrobromide (C₅H₇BrN₂S, MW 207.09) and hydrochloride (C₅H₇ClN₂S) forms are commercially available, enhancing solubility for synthetic applications .
2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
- Structure : Phenyl group at position 2 (C₁₁H₁₀N₂S, MW 202.28).
- Properties : Increased lipophilicity due to aromatic substitution, reducing aqueous solubility. Synthesized by LEAP Chem Co. as an intermediate for bioactive molecules .
5-(2,4-Dimethoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole
- Structure : 2,4-Dimethoxybenzyl substituent (C₁₄H₁₆N₂O₂S, MW 292.36).
- Parchem Chemicals supplies this derivative for drug discovery .
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole
Physicochemical Properties Comparison
Biological Activity
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including its applications in various fields, synthesis, and case studies.
- IUPAC Name : this compound
- Molecular Formula : C₆H₈N₂S
- Molecular Weight : 140.21 g/mol
- CAS Number : 773031-79-1
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. In particular, the compound has shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can inhibit growth at low concentrations, making them potential candidates for antibiotic development .
2. Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays, including DPPH and hydroxyl radical scavenging tests. Results indicate significant scavenging activity, suggesting that it can mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .
3. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective effects. It has been explored as a potential treatment for neurological disorders due to its ability to interact with specific biological targets within the nervous system. Studies involving animal models have shown promise in reducing neuroinflammation and improving cognitive functions .
Applications in Research
The versatility of this compound extends to several research fields:
| Field | Application |
|---|---|
| Pharmaceutical Research | Drug candidate for neurological disorders and antimicrobial agents. |
| Biochemical Research | Tool for studying enzyme activities and cellular processes. |
| Material Science | Development of polymers with enhanced stability and performance. |
| Agricultural Chemistry | Potential use in environmentally friendly pest control solutions. |
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of thiazole derivatives including this compound against various pathogens. The results showed significant inhibition zones in agar diffusion tests, confirming its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Neuroprotective Mechanisms
In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in reduced neuronal death and improved behavioral outcomes. The underlying mechanisms were linked to the modulation of inflammatory pathways and enhancement of antioxidant defenses within neuronal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Step 1 : Utilize cycloaddition reactions (e.g., [4+2] cycloaddition with N-arylmaleimides in acetic acid under reflux) to construct the pyrrolo-thiazole core .
- Step 2 : Optimize solvent choice (e.g., toluene for improved solubility) and catalysts (e.g., sodium hydride for deprotonation) based on precursor compatibility .
- Step 3 : Monitor reaction progress via TLC or HPLC, adjusting temperature and time to maximize yield. Reflux durations of 2–6 hours are typical for similar heterocycles .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for protons in the pyrrolo-thiazole ring and methyl substituents (e.g., δ 2.5–3.5 ppm for methyl groups adjacent to sulfur) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intramolecular interactions .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z = 168.2 for the core fragment) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what experimental validation is required?
- Methodological Answer :
- Step 1 : Perform molecular docking studies using enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess binding affinity and interaction sites (e.g., hydrogen bonding with catalytic residues) .
- Step 2 : Validate predictions via in vitro assays (e.g., antifungal activity tests against Candida albicans). Compare IC₅₀ values with docking scores to refine computational models .
Q. What strategies resolve contradictions between experimental data (e.g., unexpected byproducts in synthesis or inconsistent bioactivity results)?
- Methodological Answer :
- Factorial Design : Systematically vary parameters (e.g., temperature, catalyst loading) to identify interactions causing byproduct formation .
- Cross-disciplinary Feedback : Integrate computational reaction path searches (quantum chemical calculations) to predict side reactions and adjust conditions .
- Reproducibility Protocols : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate environmental variables .
Q. How can reaction mechanisms for pyrrolo-thiazole derivatization be elucidated?
- Methodological Answer :
- Isotopic Labeling : Track proton transfer pathways using deuterated solvents (e.g., D₂O) in cycloaddition reactions .
- Kinetic Studies : Measure rate constants under varying concentrations to distinguish between concerted vs. stepwise mechanisms .
Methodological Resources
- Synthetic Optimization : Reference cycloaddition protocols and solvent-catalyst systems from heterocyclic chemistry literature .
- Computational Workflows : Combine docking software (AutoDock Vina) with cheminformatics tools (RDKit) for activity prediction .
- Data Conflict Resolution : Apply factorial design matrices and reaction path simulations to isolate variables .
Excluded Sources
- Content from () was omitted per reliability guidelines.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
